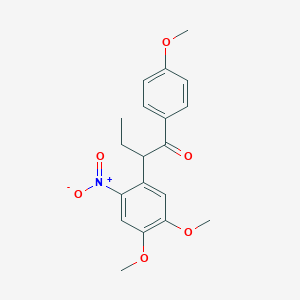
2-(4,5-Dimethoxy-2-nitrophenyl)-1-(4-methoxyphenyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-Dimethoxy-2-nitrophenyl)-1-(4-methoxyphenyl)butan-1-one is an organic compound that belongs to the class of aromatic ketones This compound features a butanone backbone with methoxy and nitro substituents on the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dimethoxy-2-nitrophenyl)-1-(4-methoxyphenyl)butan-1-one typically involves multi-step organic reactions. One possible route could be:
Nitration: Introduction of the nitro group to the aromatic ring.
Methoxylation: Substitution of hydrogen atoms on the aromatic ring with methoxy groups.
Formation of Butanone Backbone: This might involve aldol condensation or other carbon-carbon bond-forming reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the butanone moiety.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the behavior of aromatic ketones under different conditions.
Biology
Biological Activity: Potential use in studying the biological activity of nitroaromatic compounds.
Medicine
Pharmaceuticals: Possible precursor or intermediate in the synthesis of pharmaceutical compounds.
Industry
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4,5-Dimethoxy-2-nitrophenyl)-1-(4-methoxyphenyl)butan-1-one would depend on its specific application. For instance, if used in a biological context, it might interact with specific enzymes or receptors. The nitro group could be involved in redox reactions, while the methoxy groups might influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-1-phenylbutan-1-one: Lacks the nitro and additional methoxy groups.
2-(4,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)butan-1-one: Lacks the nitro group.
2-(4-Nitrophenyl)-1-(4-methoxyphenyl)butan-1-one: Lacks the additional methoxy groups.
Uniqueness
The presence of both nitro and multiple methoxy groups in 2-(4,5-Dimethoxy-2-nitrophenyl)-1-(4-methoxyphenyl)butan-1-one makes it unique
Properties
CAS No. |
61350-37-6 |
|---|---|
Molecular Formula |
C19H21NO6 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-(4,5-dimethoxy-2-nitrophenyl)-1-(4-methoxyphenyl)butan-1-one |
InChI |
InChI=1S/C19H21NO6/c1-5-14(19(21)12-6-8-13(24-2)9-7-12)15-10-17(25-3)18(26-4)11-16(15)20(22)23/h6-11,14H,5H2,1-4H3 |
InChI Key |
VFXQYPKKAFCVIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)C(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















